molecular formula C18H16 B1604698 1-(2-naphthyl)-2-phenylethane CAS No. 53342-34-0

1-(2-naphthyl)-2-phenylethane

Cat. No.: B1604698
CAS No.: 53342-34-0
M. Wt: 232.3 g/mol
InChI Key: JFYPVGUKRHOUDA-UHFFFAOYSA-N
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Description

1-(2-naphthyl)-2-phenylethane is an organic compound with the molecular formula C18H16. It consists of a naphthalene ring substituted with a 2-phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-naphthyl)-2-phenylethane can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boronic acids or esters and halides in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it a versatile method for synthesizing various organic compounds.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. Industrial processes often focus on cost-effectiveness and scalability to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

1-(2-naphthyl)-2-phenylethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes with additional hydrogen atoms. Substitution reactions can lead to a variety of substituted naphthalene derivatives .

Scientific Research Applications

1-(2-naphthyl)-2-phenylethane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-naphthyl)-2-phenylethane involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-naphthyl)-2-phenylethane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it can exhibit different reactivity and interactions compared to similar compounds .

Properties

CAS No.

53342-34-0

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

2-(2-phenylethyl)naphthalene

InChI

InChI=1S/C18H16/c1-2-6-15(7-3-1)10-11-16-12-13-17-8-4-5-9-18(17)14-16/h1-9,12-14H,10-11H2

InChI Key

JFYPVGUKRHOUDA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC3=CC=CC=C3C=C2

Key on ui other cas no.

53342-34-0

Origin of Product

United States

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